

Chemical structure and properties of NIR178

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An In-depth Technical Guide to Taminadenant (NIR178)

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of Taminadenant (also known as **NIR178** and PBF509), a potent and selective antagonist of the adenosine A2A receptor. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

Taminadenant is an orally bioavailable, non-xanthine small molecule.[1][2][3] Its core structure is a pyrimidine ring substituted with two pyrazolyl groups and a bromine atom.

Identifier	Value
IUPAC Name	5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4- amine[4]
Synonyms	NIR178, PBF509[2][4][5][6]
CAS Number	1337962-47-6 (free base)[4][5]
Molecular Formula	C10H8BrN7[4][5]
Molecular Weight	306.12 g/mol [5][6]
SMILES	NC1=NC(N2N=CC=C2)=NC(N3N=CC=C3)=C1 Br[4]



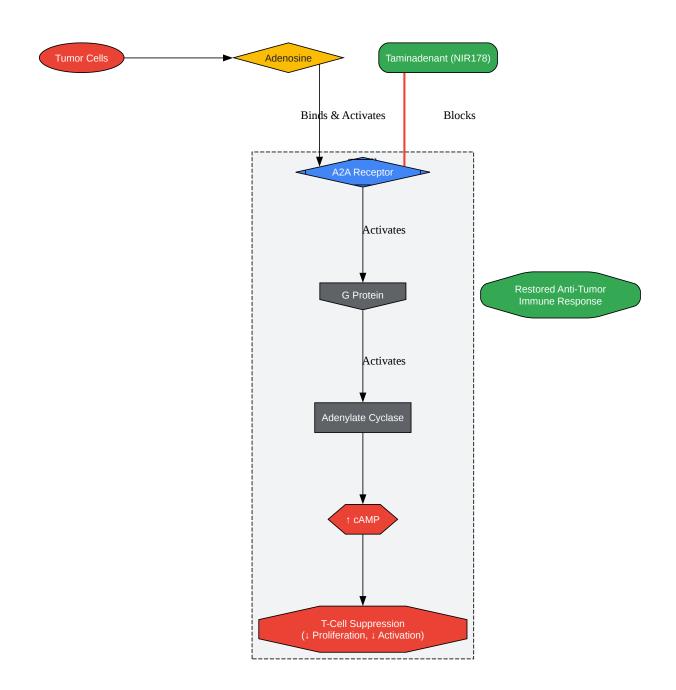
Physicochemical Property	Value
Appearance	White to off-white solid powder[4][5]
Solubility	Soluble in DMSO; Insoluble in water and ethanol[2][5][6]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[5]
Storage (In Solvent)	-80°C for 2 years; -20°C for 1 year[5]

Mechanism of Action: A2A Receptor Antagonism

Taminadenant functions as an immune checkpoint inhibitor by targeting the adenosine A2A receptor (A2AR).[1] In the tumor microenvironment (TME), cancer cells often overproduce adenosine, which acts as an immunosuppressive signal.[1][7] This extracellular adenosine binds to A2AR, a G protein-coupled receptor highly expressed on the surface of T lymphocytes. [1][4]

Activation of A2AR by adenosine triggers a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP), leading to the inhibition of T-cell proliferation and activation.[1][2][5] Taminadenant selectively binds to and blocks the A2A receptor, thereby preventing adenosine from exerting its immunosuppressive effects.[1][4] This blockade restores the proliferation and activation of T lymphocytes, stimulating a T-cell-mediated immune response against tumor cells.[1]





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Mechanism of Taminadenant (NIR178) Action.



Biological Activity and Preclinical Data

Taminadenant has demonstrated significant biological activity in both preclinical models and clinical trials, primarily in immuno-oncology and neurology.

Immuno-Oncology

As an A2AR antagonist, Taminadenant's main application is to reactivate the anti-tumor immune response.[5][8] It has been shown to reduce tumor growth in mouse xenograft models. [8] Clinical studies have evaluated its efficacy in patients with advanced non-small cell lung cancer (NSCLC) and other solid tumors, both as a monotherapy and in combination with the anti-PD-1 antibody spartalizumab.[7][8][9] These studies have shown that Taminadenant is generally well-tolerated and can provide clinical benefit regardless of the patient's PD-L1 status.[8][10]

Neurological Disorders

Taminadenant has also shown efficacy in rodent models of movement disorders. It effectively reverses motor impairments in models of catalepsy, tremor, and hemiparkinsonism, suggesting potential utility for treating conditions like Parkinson's disease.[2][5]

Quantitative Biological Data



Parameter	Value	Species/System	Description
Ki	12 nM[6]	Not Specified	Binding affinity for the A2A receptor.
КВ	8.2 nM[2][5][11]	Not Specified	Antagonism of A2AR agonist-mediated impedance responses.
КВ	72.8 nM[2][5][11]	Not Specified	Antagonism of A2AR agonist-mediated cAMP accumulation.
MTD (Mono)	480 mg BID[8][9]	Human (NSCLC)	Maximum tolerated dose as a single agent in a Phase I trial.
MTD (Combo)	240 mg BID[8][9]	Human (NSCLC)	Maximum tolerated dose in combination with spartalizumab.

Experimental Protocols

The following sections summarize the methodologies employed in key studies to characterize Taminadenant.

In Vitro A2AR Functional Assays

- Objective: To determine the functional antagonism of Taminadenant at the A2A receptor.
- Methodology Summary: Experiments were conducted in vitro using cells transfected to
 express the human A2A receptor.[8] The ability of Taminadenant to antagonize agonistmediated responses was measured. This included quantifying the inhibition of cyclic
 adenosine monophosphate (cAMP) accumulation and changes in cellular impedance, which
 are downstream effects of A2AR activation.[2][5][8] The antagonist equilibrium dissociation
 constant (KB) was calculated from these measurements to quantify potency.[2][5][11]

In Vivo Tumor Xenograft Models

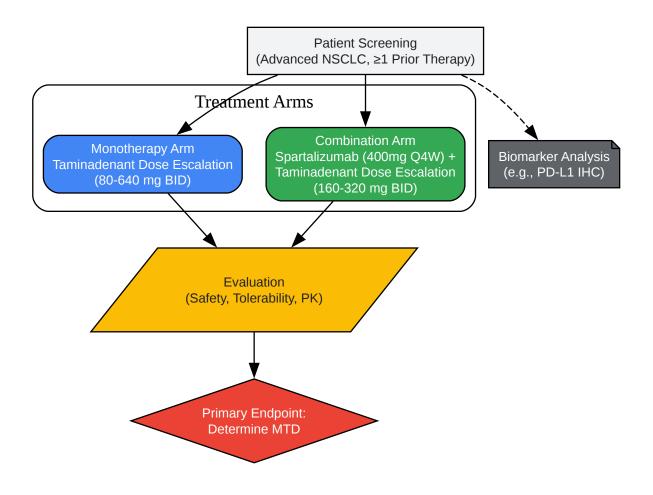


- Objective: To evaluate the anti-tumor efficacy of Taminadenant.
- Methodology Summary: Mouse xenograft models were utilized, where human tumor cells are
 implanted into immunocompromised mice.[8] Taminadenant was administered to these mice,
 and its effect on tumor growth was monitored over time. Efficacy was assessed by
 measuring the reduction in tumor volume compared to a control group.[8] These studies
 have been performed with Taminadenant as a single agent and in combination with other
 immunotherapies like anti-PD-1 antibodies.[8][9]

Phase I/Ib Clinical Trial in NSCLC (NCT02403193)

- Objective: To assess the safety, tolerability, and maximum tolerated dose (MTD) of Taminadenant alone and in combination with spartalizumab in patients with advanced NSCLC.[8][9]
- Methodology Summary:
 - Study Design: This was a dose-escalation and expansion study.
 - Patient Population: Patients with advanced/metastatic NSCLC who had received at least one prior therapy.[8][9]
 - Treatment Arms:
 - Single-Agent: Patients received escalating oral doses of Taminadenant (80, 160, 320, 480, and 640 mg) twice daily (BID).[8]
 - Combination Therapy: Patients received a fixed intravenous dose of spartalizumab (400 mg) every four weeks, along with escalating oral doses of Taminadenant (160, 240, or 320 mg) BID.[8]
 - Primary Endpoints: The primary endpoints were safety, tolerability, and determination of the MTD for both treatment arms.[9]
 - Biomarker Analysis: Pre-treatment tumor biopsies were analyzed for PD-L1 expression via immunohistochemistry (IHC) to explore potential correlations with clinical activity.[8]





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Workflow for Phase I/Ib Clinical Trial of Taminadenant.

In Vivo Formulation Protocols

- Objective: To prepare Taminadenant for oral or parenteral administration in preclinical animal models.
- Methodology Summary: Due to its poor solubility in aqueous solutions, specific formulations are required. Common protocols involve using a co-solvent system. For example:
 - DMSO/PEG300/Tween-80/Saline: Taminadenant is first dissolved in DMSO.
 Subsequently, PEG300, Tween-80, and saline are added sequentially to create a clear solution suitable for administration.[5]
 - DMSO/Corn Oil: The compound is dissolved in DMSO, and this stock solution is then mixed with corn oil for oral administration.[2][5] It is critical to use newly opened,



anhydrous DMSO, as its hygroscopic nature can significantly reduce the solubility of Taminadenant.[2][5]

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